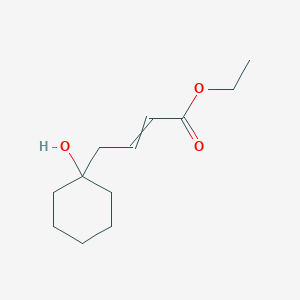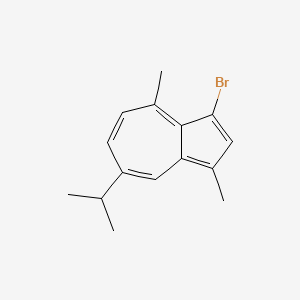
3-Bromo-1,4-dimethyl-7-(propan-2-yl)azulene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromo-1,4-dimethyl-7-(propan-2-yl)azulene is a derivative of azulene, a bicyclic aromatic hydrocarbon known for its deep blue color. This compound is characterized by the presence of a bromine atom at the third position, two methyl groups at the first and fourth positions, and an isopropyl group at the seventh position. It is a crystalline hydrocarbon with significant applications in various fields due to its unique chemical properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-1,4-dimethyl-7-(propan-2-yl)azulene typically involves the bromination of 1,4-dimethyl-7-(propan-2-yl)azulene. This can be achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions to ensure selective bromination at the desired position .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from readily available precursors. The process includes Friedel-Crafts acylation, followed by bromination and subsequent purification steps to obtain the desired product with high purity .
Análisis De Reacciones Químicas
Types of Reactions: 3-Bromo-1,4-dimethyl-7-(propan-2-yl)azulene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using reagents like Grignard reagents or organolithium compounds.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Common Reagents and Conditions:
Substitution: Reagents such as Grignard reagents (RMgX) or organolithium compounds (RLi) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized azulene derivatives .
Aplicaciones Científicas De Investigación
3-Bromo-1,4-dimethyl-7-(propan-2-yl)azulene has diverse applications in scientific research:
Chemistry: It is used as a precursor for synthesizing more complex azulene derivatives.
Biology: The compound’s derivatives are studied for their potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Azulene derivatives, including this compound, are explored for their therapeutic potential in treating various conditions.
Industry: It is used in the production of dyes and pigments due to its vibrant color
Mecanismo De Acción
The mechanism of action of 3-Bromo-1,4-dimethyl-7-(propan-2-yl)azulene involves its interaction with molecular targets and pathways. The bromine atom and the azulene core play crucial roles in its reactivity and biological activity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparación Con Compuestos Similares
Propiedades
Número CAS |
90052-61-2 |
|---|---|
Fórmula molecular |
C15H17Br |
Peso molecular |
277.20 g/mol |
Nombre IUPAC |
3-bromo-1,4-dimethyl-7-propan-2-ylazulene |
InChI |
InChI=1S/C15H17Br/c1-9(2)12-6-5-10(3)15-13(8-12)11(4)7-14(15)16/h5-9H,1-4H3 |
Clave InChI |
VJIVSYPFUBBXEU-UHFFFAOYSA-N |
SMILES canónico |
CC1=C2C(=CC(=C2C=C(C=C1)C(C)C)C)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


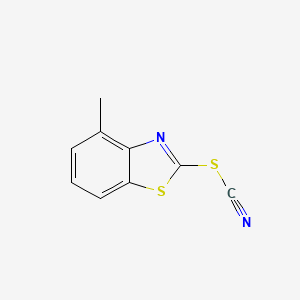
![10-[(Piperidin-3-YL)methyl]-10H-phenothiazine](/img/structure/B14375032.png)



![2-{3-Methyl-4-[(propan-2-yl)oxy]phenyl}ethan-1-amine](/img/structure/B14375056.png)
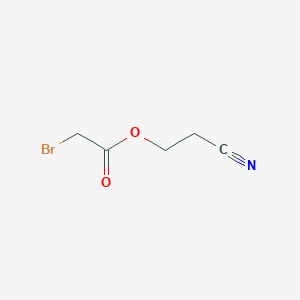
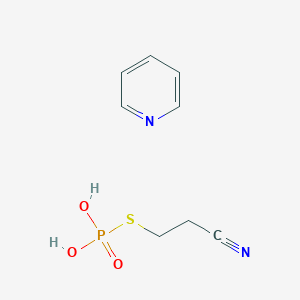
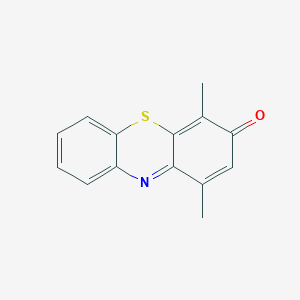
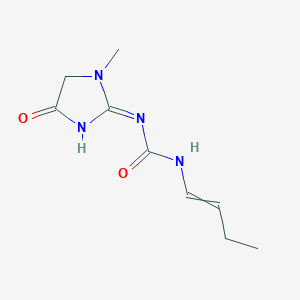
![3-[2-(Trifluoromethyl)benzamido]phenyl hydrogen sulfate](/img/structure/B14375091.png)
![S-Octyl 4'-pentyl[1,1'-biphenyl]-4-carbothioate](/img/structure/B14375095.png)
![3-[(4-Methylphenyl)methyl]pentane-2,4-dione](/img/structure/B14375097.png)
